N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide is a complex organic compound with the molecular formula and a molecular weight of 344.84 g/mol. This compound is characterized by its unique structural features, including a tetrahydropyrimidine ring and various functional groups that contribute to its potential biological activity. The compound is cataloged under the Chemical Abstracts Service number 734546-67-9.
This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. It is often used in scientific research, particularly in studies related to medicinal chemistry and pharmacology.
The synthesis of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide typically involves multi-step organic reactions. The general approach includes:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide features:
The structural data can be represented in various formats such as SMILES notation: CC(C)N(C(=O)C(Cl)C(=O)N1C(=O)C(C=C1)N)C
.
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide can participate in several chemical reactions:
These reactions are crucial for modifying the compound to explore structure-activity relationships in drug development.
The mechanism of action for N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide is not fully elucidated but is believed to involve:
Research into its pharmacodynamics is ongoing to better understand its therapeutic potential.
Key physical and chemical properties include:
These properties influence its formulation as a drug candidate and its behavior in biological systems.
N-(6-amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(3-methylbutyl)acetamide has potential applications in:
Continued research may reveal further applications in drug discovery and development across various fields of medicine.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2